REACTION_SMILES
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[C:2]([C:3]([O:5][CH2:4][CH3:6])=[O:7])(=[O:8])[O:9][CH2:10][CH3:11].[CH3:12][O:13][c:14]1[cH:15][cH:16][c:17]([N+:21](=[O:22])[O-:23])[c:18]([CH3:20])[n:19]1.[CH3:24][CH2:25][OH:26].[K:1]>>[C:2]([C:3](=[O:5])[CH2:20][c:18]1[c:17]([N+:21](=[O:22])[O-:23])[cH:16][cH:15][c:14]([O:13][CH3:12])[n:19]1)(=[O:8])[O:9][CH2:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])c(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)Cc1nc(OC)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |